Ethyl 4-(2-hydroxyethoxy)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-hydroxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTPRAARDOZPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Synthesis of Ethyl 4 2 Hydroxyethoxy Benzoate and Its Analogues
Direct Esterification and Alkylation Routes to Ethyl 4-(2-hydroxyethoxy)benzoate
The synthesis of this compound can be achieved through direct routes that efficiently combine the formation of the ether linkage and the ester group. These methods prioritize atom economy and procedural simplicity.
Synthesis via 4-Hydroxybenzoic Acid and Ethylene (B1197577) Oxide Derivatives
A primary route involves the initial esterification of 4-hydroxybenzoic acid followed by etherification. The first step is a classic Fischer esterification, where 4-hydroxybenzoic acid is reacted with an excess of ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or a solid superacid like WO₃/ZrO₂, to yield Ethyl 4-hydroxybenzoate (B8730719). google.com This intermediate is then subjected to hydroxyethoxylation.
The subsequent etherification can be performed using reagents like 2-chloroethanol (B45725) in a Williamson ether synthesis. The reaction involves deprotonating the phenolic hydroxyl group of Ethyl 4-hydroxybenzoate with a base like potassium carbonate, followed by nucleophilic attack on 2-chloroethanol. researchgate.net Another approach involves the reaction of 4-hydroxybenzoic acid with ethylene carbonate, which directly yields 4-(2-hydroxyethoxy)benzoic acid. nih.gov This intermediate can then be esterified with ethanol under acidic conditions to produce the final product.
Table 1: Representative Data for Esterification of 4-Hydroxybenzoic Acid
| Reactant | Reagent | Catalyst | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 4-Hydroxybenzoic Acid | Ethanol | (NH4)6[MnMo9O32]·8H2O | Methylbenzene | Reflux, 2h | 96.3% |
| 4-Hydroxybenzoic Acid | Ethanol | WO₃/B₂O₃-ZrO₂ | None (excess ethanol) | Reflux | 92.6% |
Multistep Protocols Involving Hydroxyethoxylation and Esterification
Multistep protocols provide an alternative, often more controlled, pathway to this compound. These can be approached in two primary sequences:
Pathway A: Esterification followed by Hydroxyethoxylation: This is the most common route. It begins with the synthesis of Ethyl 4-hydroxybenzoate from 4-hydroxybenzoic acid and ethanol. derpharmachemica.comprepchem.com The subsequent step is a Williamson ether synthesis, where the synthesized Ethyl 4-hydroxybenzoate is treated with a base (e.g., potassium hydroxide, potassium carbonate) in a suitable solvent like DMSO or DMF, followed by the addition of an alkylating agent such as 2-chloroethanol or 1,6-dibromohexane (B150918) for longer chain analogues. researchgate.net
Pathway B: Hydroxyethoxylation followed by Esterification: In this sequence, 4-hydroxybenzoic acid is first converted to 4-(2-hydroxyethoxy)benzoic acid. This can be achieved by reacting it with ethylene glycol or through a reaction with ethylene carbonate. nih.gov The resulting acid is then esterified using ethanol and an acid catalyst to afford the target compound.
Derivatization from Precursors and Related Benzoate (B1203000) Compounds
The chemical structure of this compound allows for straightforward derivatization, enabling the synthesis of various analogues. These transformations are crucial for structure-activity relationship studies and the development of new materials.
Transformation of this compound to Tosylate Derivatives (e.g., Ethyl 4-(2-(tosyloxy)ethoxy)benzoate)
The primary alcohol group in this compound can be readily converted into a good leaving group, such as a tosylate. This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The pyridine acts as both a solvent and a scavenger for the hydrochloric acid byproduct. This conversion to Ethyl 4-(2-(tosyloxy)ethoxy)benzoate is a key step for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Williamson Etherification in the Context of Substituted Hydroxyethoxybenzoates
The Williamson ether synthesis is a cornerstone reaction for preparing the ether linkage in this class of compounds. wikipedia.org The reaction proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an organohalide. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound and its analogues, Ethyl 4-hydroxybenzoate serves as the phenol (B47542) component. It is deprotonated by a base, such as potassium carbonate or sodium hydroxide, to form a phenoxide. researchgate.netmdpi.com This nucleophile then reacts with an electrophile like 2-chloroethanol or other alkyl halides. researchgate.netmdpi.com The reaction is often carried out in a polar aprotic solvent like DMF, and sometimes a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) is used to enhance the reaction rate. mdpi.comutahtech.edu
Table 2: General Conditions for Williamson Ether Synthesis of Benzoate Analogues
| Phenol | Alkylating Agent | Base | Solvent | Conditions |
|---|---|---|---|---|
| Ethyl 4-hydroxybenzoate | 11-bromoundecanoic acid hexylamide | K₂CO₃ | DMF | 65 ± 5 °C, 10h |
| Hydroxyacetanilide (analogue) | 2-chloroethanol | K₂CO₃ | DMF | 70-110 °C |
| Ethyl 4-hydroxybenzoate | 1,6-dibromohexane | KOH | DMSO | Exothermic, 4h |
Preparation of Intermediate Ethyl 4-(cyanomethoxy)benzoate from 4-hydroxybenzoic acid
The synthesis of the intermediate Ethyl 4-(cyanomethoxy)benzoate also begins with the esterification of 4-hydroxybenzoic acid to Ethyl 4-hydroxybenzoate. The second step involves the alkylation of the phenolic hydroxyl group with a cyanomethylating agent. This is typically achieved by reacting Ethyl 4-hydroxybenzoate with chloroacetonitrile (B46850) in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) or DMF. This reaction, another example of the Williamson ether synthesis, introduces the cyanomethoxy group onto the benzene (B151609) ring, yielding the desired intermediate.
Advanced Synthetic Protocols and Catalytic Approaches
The primary and most established method for synthesizing this compound is the Williamson etherification. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of ethyl 4-hydroxybenzoate is reacted with 2-chloroethanol.
A typical synthetic approach involves dissolving ethyl 4-hydroxybenzoate in a suitable solvent, such as ethanol, and treating it with a base like sodium ethoxide to form the corresponding phenoxide. This is followed by the addition of 2-chloroethanol and heating the mixture to reflux to afford the desired product.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of the synthesis of benzoate esters is highly dependent on the chosen reaction conditions. Research into the synthesis of related esters has highlighted several key parameters that can be optimized to enhance both yield and selectivity.
Influence of Catalysts and Reaction Promoters:
In Williamson etherification, phase-transfer catalysts (PTCs) are often employed to facilitate the reaction between the aqueous and organic phases, thereby increasing the reaction rate. For instance, in the synthesis of a long-chain analogue of this compound, tetrabutylammonium bromide (TBAB) was used as a PTC in a dimethylformamide (DMF) solvent system with potassium carbonate as the base. mdpi.com This approach resulted in a good yield of the desired ether. mdpi.com
For esterification reactions in general, the choice of catalyst is crucial. While traditional methods often rely on mineral acids like sulfuric acid, these can lead to corrosion and waste generation. Research into greener alternatives has shown that solid acid catalysts, such as expandable graphite, can be highly effective, particularly under microwave irradiation. cibtech.org
Effect of Temperature and Reaction Time:
Temperature plays a critical role in reaction kinetics. For the synthesis of an analogue from ethyl 4-hydroxybenzoate, the reaction was conducted at 65 ± 5 °C for 10 hours. mdpi.com In the synthesis of ethyl benzoate, it was observed that the yield increased with temperature up to a certain point, after which it stabilized. cibtech.org For instance, a study on ethyl ethanoate production found that increasing the temperature from 35 °C to 65 °C significantly increased the yield from 84% to 98%.
The reaction time is another parameter that is often optimized. Shorter reaction times are generally preferred to increase throughput and reduce energy consumption. The use of microwave heating has been shown to dramatically reduce reaction times compared to conventional heating methods. cibtech.org
Molar Ratio of Reactants:
The stoichiometry of the reactants can significantly influence the product yield. In the synthesis of ethyl esters via transesterification, it was found that an excess of alcohol shifted the equilibrium towards the product side, resulting in higher yields. scielo.br For the synthesis of ethyl benzoate, an optimal molar ratio of benzoic acid to ethanol was determined to be 1:5. cibtech.org
The following table summarizes the optimized conditions found in the synthesis of related benzoate esters, which can be extrapolated for the synthesis of this compound.
| Parameter | Optimized Condition | Outcome | Source |
| Catalyst | Expandable Graphite (8 wt%) | 80.1% yield of ethyl benzoate | cibtech.org |
| Temperature | 85 °C (microwave) | Maximized yield | cibtech.org |
| Reactant Ratio | 1:5 (benzoic acid:ethanol) | High conversion | cibtech.org |
| Reaction Time | 1.5 hours (microwave) | Reduced reaction time | cibtech.org |
| PTC | Tetrabutylammonium Bromide | Good yield of ether | mdpi.com |
| Base | Potassium Carbonate | Effective phenoxide formation | mdpi.com |
Environmentally Benign Synthetic Strategies and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Alternative Energy Sources:
Microwave irradiation has emerged as a powerful tool in green synthesis. It offers rapid and uniform heating, which can lead to shorter reaction times, higher yields, and cleaner reactions. In the synthesis of ethyl benzoate, microwave heating at 135 W resulted in a yield of 80.1% in just 1.5 hours. cibtech.org Another advanced technique is the use of ultrasound, which has been shown to enhance the rate of transesterification for the production of ethyl esters. scielo.br
Green Solvents and Catalysts:
The choice of solvent is a key consideration in green chemistry. Traditional solvents like dimethylformamide (DMF) are effective but pose environmental and health risks. mdpi.com Research is increasingly focused on the use of more benign solvents or even solvent-free conditions.
The development of reusable catalysts is another cornerstone of green synthesis. Expandable graphite, used as a catalyst in ethyl benzoate synthesis, demonstrated good reusability for up to three cycles without a significant loss in activity. cibtech.org A patent for the green synthesis of a pyran carboxylate highlights the use of a recoverable heterogeneous catalyst, sulfonic acid resin, which minimizes waste and allows for catalyst recycling. google.com This approach, combined with multi-stage flash evaporation for product purification and reactant recovery, led to a significant reduction in pollutant emission by over 90%. google.com
Waste Reduction and Atom Economy:
The principles of atom economy are central to green synthesis, aiming to maximize the incorporation of reactant atoms into the final product. The Williamson etherification itself is a relatively atom-economical reaction. Further improvements can be made by optimizing reaction conditions to minimize the formation of by-products. The work-up procedure also offers opportunities for greening the process. For example, after the synthesis of an ethyl 4-alkoxybenzoate, the cyclohexane (B81311) solvent was recovered and the aqueous layers were treated to minimize waste.
The following table outlines some green chemistry approaches applicable to the synthesis of this compound and its analogues.
| Green Chemistry Principle | Approach | Example | Source |
| Alternative Energy | Microwave Irradiation | Synthesis of ethyl benzoate with 80.1% yield in 1.5 hours. | cibtech.org |
| Alternative Energy | Ultrasound | Enhanced transesterification for ethyl ester production. | scielo.br |
| Reusable Catalysts | Expandable Graphite | Maintained activity for 3 cycles in ethyl benzoate synthesis. | cibtech.org |
| Reusable Catalysts | Sulfonic Acid Resin | Used in a green process with catalyst recycling. | google.com |
| Waste Reduction | Reactant Recovery | Unreacted ethyl acetoacetate (B1235776) recovered by flash evaporation. | google.com |
| Waste Reduction | Solvent Recycling | Cyclohexane recovered and reused. |
Chemical Transformations and Advanced Derivatization Studies of Ethyl 4 2 Hydroxyethoxy Benzoate
Reactivity of the Hydroxyl Group in the Ethoxy Chain
The primary alcohol functionality in the 2-hydroxyethoxy side chain of Ethyl 4-(2-hydroxyethoxy)benzoate is a key site for structural modifications. This hydroxyl group can readily undergo reactions such as etherification and esterification to introduce new functional groups and extend the molecular framework.
Etherification Reactions for Structural Elaboration
Etherification of the hydroxyl group provides a straightforward method for building more complex molecular architectures. A common strategy is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
For instance, the reaction of ethyl 4-hydroxybenzoate (B8730719) with 11-bromoundecanoic acid hexylamide in the presence of potassium carbonate and tetrabutylammonium (B224687) bromide in dimethylformamide (DMF) results in the formation of ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate. mdpi.com This multi-step synthesis first prepares the bromo-functionalized amide, which then undergoes etherification with the phenolic hydroxyl group of ethyl 4-hydroxybenzoate. mdpi.com While this example involves the phenolic hydroxyl of a precursor, the same principle applies to the aliphatic hydroxyl of this compound.
Another example is the synthesis of ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate, which involves the introduction of ethoxy groups through etherification processes. evitachem.com This highlights the potential to create polyether chains attached to the benzoate (B1203000) core.
A general representation of the etherification of this compound is shown below:
Table 1: Examples of Etherification Reactions
| Reactant | Reagents | Product |
|---|
Esterification and Acylation for Functionalization
The hydroxyl group can also be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. This functionalization introduces an additional ester group into the molecule, which can alter its physical properties and provide another reactive site.
For example, the reaction of this compound with a generic acyl chloride (RCOCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding diester.
Table 2: General Esterification and Acylation Reactions
| Reactant | Reagents | Product |
|---|---|---|
| This compound | Carboxylic Acid (RCOOH), Acid Catalyst | Ethyl 4-(2-(acyloxy)ethoxy)benzoate |
| This compound | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Ethyl 4-(2-(acyloxy)ethoxy)benzoate |
| This compound | Acid Anhydride ((RCO)2O), Base (e.g., Pyridine) | Ethyl 4-(2-(acyloxy)ethoxy)benzoate |
Transformations Involving the Benzoate Ester Moiety
The ethyl benzoate portion of the molecule is also susceptible to chemical modification, primarily through transesterification and hydrolysis reactions.
Transesterification Processes with Various Alcohols
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. libretexts.org This reaction is typically catalyzed by an acid or a base and is often driven to completion by using a large excess of the new alcohol. libretexts.org
The transesterification of ethyl benzoate with methanol (B129727), for example, can produce methyl benzoate. researchgate.net This process is reversible, and the equilibrium can be manipulated by controlling the reaction conditions. libretexts.org For this compound, this reaction would allow for the introduction of a wide variety of different alcohol-derived side chains.
Table 3: Transesterification of Ethyl Benzoate Moiety
| Reactant | Reagents | Product |
|---|---|---|
| This compound | Alcohol (R'OH), Acid or Base Catalyst | Alkyl 4-(2-hydroxyethoxy)benzoate |
| Ethyl Esters | Methyl Alcohol, Catalyst 1a | Methyl Esters researchgate.net |
Hydrolysis and Saponification for Carboxylic Acid and Alcohol Generation
Hydrolysis of the ester bond cleaves the molecule into 4-(2-hydroxyethoxy)benzoic acid and ethanol (B145695). This reaction can be carried out under acidic or basic conditions. libretexts.orglibretexts.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org
Basic hydrolysis, also known as saponification, is an irreversible reaction that results in the formation of the carboxylate salt (sodium 4-(2-hydroxyethoxy)benzoate, if NaOH is used) and ethanol. masterorganicchemistry.comquora.com Subsequent acidification of the carboxylate salt regenerates the carboxylic acid. masterorganicchemistry.com Studies on the hydrolysis and saponification of methyl benzoates at high temperatures demonstrate that even sterically hindered esters can be quantitatively hydrolyzed. psu.edu
Table 4: Hydrolysis and Saponification Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | H2O, Acid Catalyst (e.g., H2SO4) | 4-(2-hydroxyethoxy)benzoic acid + Ethanol libretexts.orglibretexts.org |
| Basic Hydrolysis (Saponification) | Base (e.g., NaOH, KOH), H2O | Sodium or Potassium 4-(2-hydroxyethoxy)benzoate + Ethanol masterorganicchemistry.comquora.com |
Modifications of the Aromatic Ring System
The benzene (B151609) ring of this compound is an aromatic system that can undergo electrophilic substitution reactions. The existing substituents, the ethyl ester and the hydroxyethoxy group, will direct incoming electrophiles to specific positions on the ring. However, detailed studies specifically on the aromatic ring modifications of this compound are not widely available in the provided search results.
Generally, the ether and ester groups are ortho-, para-directing. Given the para-substitution of the existing groups, electrophilic substitution would likely occur at the positions ortho to the ether linkage. Potential reactions could include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, leading to a variety of substituted derivatives. It is important to note that the specific reaction conditions would need to be carefully controlled to avoid side reactions involving the other functional groups.
A patent describes the synthesis of various benzoate derivatives, including ether and amide type compounds, which show activities similar to nerve growth factor, suggesting the potential for creating medicinally relevant molecules through modification of the core benzoate structure. google.com
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is substituted with two groups: an ethyl ester group (-COOEt) at position 1 and a 2-hydroxyethoxy group (-OCH₂CH₂OH) at position 4. In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the directing effects of these substituents. masterorganicchemistry.com
The 2-hydroxyethoxy group is an ether, which is an activating group due to the lone pairs on the oxygen atom that can be donated to the ring, stabilizing the carbocation intermediate (the arenium ion). youtube.com This group directs incoming electrophiles to the ortho and para positions. The ethyl ester group, conversely, is a deactivating group because the carbonyl group is electron-withdrawing, and it directs incoming electrophiles to the meta position. masterorganicchemistry.com
Since the two substituents are para to each other, their directing effects are cooperative. The strongly activating 2-hydroxyethoxy group governs the position of substitution, directing new substituents to the positions ortho to it (positions 3 and 5 on the ring), which are also meta to the deactivating ester group. The reaction proceeds through the attack of an electrophile by the aromatic ring's pi electrons, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Table 1: Potential Electrophilic Aromatic Substitution Reactions of this compound
| Reaction Type | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Ethyl 3-nitro-4-(2-hydroxyethoxy)benzoate |
| Halogenation | Br₂, FeBr₃ | Ethyl 3-bromo-4-(2-hydroxyethoxy)benzoate |
| Sulfonation | Fuming H₂SO₄ | Ethyl 3-sulfo-4-(2-hydroxyethoxy)benzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 3-acyl-4-(2-hydroxyethoxy)benzoate |
Introduction of Diverse Substituents for Structure-Property Relationship Studies
The ability to introduce a wide range of substituents onto the this compound scaffold is crucial for structure-property relationship (SAR) studies. By systematically altering the molecule's structure and evaluating the impact on its chemical or biological properties, researchers can design more effective compounds.
Modifications can be made at several positions:
Aromatic Ring: As discussed in the previous section, electrophilic substitution allows for the introduction of various functional groups (nitro, halogen, acyl, etc.) onto the benzene ring. These modifications can influence factors like electronic properties, lipophilicity, and steric profile.
Hydroxyethoxy Side Chain: The terminal hydroxyl group is a key site for derivatization. It can be esterified, etherified, or replaced with other functional groups. For example, converting the hydroxyl group to a leaving group allows for nucleophilic substitution, attaching moieties like those found in acyclic nucleoside analogues. nih.gov
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or other functionalities, further expanding the library of derivatives.
These derivatization strategies are fundamental in fields like medicinal chemistry, where they are used to optimize the efficacy and safety of lead compounds. For instance, in the development of novel piperazine (B1678402) derivatives with radioprotective properties, the strategic modification of related scaffolds led to the identification of lead candidates with improved safety and effectiveness. nih.gov Similarly, SAR studies on acyclic nucleosides have shown that small changes, such as the configuration of a stereocenter or the nature of the side chain, can have a profound impact on anticancer activity. nih.gov
Synthesis of Precursors for Complex Chemical Entities
The unique combination of functional groups in this compound makes it an excellent starting point or precursor for the synthesis of more elaborate and high-value chemical structures, including important pharmaceutical building blocks.
Integration into Acyclic Nucleoside Analogues
Acyclic nucleoside analogues are modified nucleosides that lack a complete sugar ring but retain a side chain capable of mimicking the ribose moiety. mdpi.com These compounds are a significant class of antiviral and anticancer agents. nih.gov The 2-hydroxyethoxyethyl group, which forms the core side chain of this compound, is a key structural element in some acyclic nucleosides. nih.gov
The synthesis of these analogues can involve coupling the 2-hydroxyethoxyethyl side chain to a heterocyclic nucleobase (such as purines or pyrimidines). A common strategy involves activating the terminal hydroxyl group of the side chain (e.g., by converting it to a tosylate or a halide) and then reacting it with the nucleobase in a nucleophilic substitution reaction. researchgate.net The flexibility of this acyclic chain allows the molecule to adopt a conformation suitable for interacting with target enzymes. nih.gov
Table 2: Representative Nucleobases for Acyclic Nucleoside Analogue Synthesis
| Nucleobase Class | Example |
| Purine | Adenine |
| Purine | Guanine |
| Pyrimidine | Thymine |
| Pyrimidine | Cytosine |
| Pyrimidine | Uracil |
The resulting acyclic nucleoside analogues can then be studied for their biological activity. Research has demonstrated that even subtle branching or substitution on the acyclic chain can significantly influence antiviral efficacy. nih.govdntb.gov.ua
Formation of Piperazine Derivatives (e.g., 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (B195975) analogs)
Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in drugs with a wide range of therapeutic applications. nih.govresearchgate.net The compound 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP) is a valuable building block for synthesizing more complex pharmaceutical agents. google.com
The synthesis of HEEP can be achieved by reacting piperazine with a molecule containing the 2-(2-hydroxyethoxy)ethyl moiety. For example, a patented method describes the reaction of piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol. google.com The 2-(2-hydroxyethoxy)ethyl group, which can be derived from a starting material like this compound, is thus incorporated to form the final piperazine derivative. The resulting HEEP can be further modified, for instance, by reacting its secondary amine to attach other pharmacologically active groups. nih.govgoogle.com
Table 3: Examples of Substituted Piperazine Derivatives
| Compound Name | R1 Substituent (at N1) | R4 Substituent (at N4) |
| 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | Hydrogen | 2-(2-Hydroxyethoxy)ethyl |
| 1-(4-Chlorophenyl)-4-N-ethylpiperazine researchgate.net | 4-Chlorophenyl | Ethyl |
| 1-(4-Methoxyphenyl)-4-N-propylpiperazine researchgate.net | 4-Methoxyphenyl | Propyl |
| 1-Methyl-3-phenylpiperazine google.com | Methyl | Hydrogen (with Phenyl at C3) |
The incorporation of the 2-hydroxyethoxyethyl side chain can enhance properties such as aqueous solubility, which is beneficial for improving the bioavailability of drug candidates. nih.gov
Advanced Spectroscopic and Structural Elucidation of Ethyl 4 2 Hydroxyethoxy Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of Ethyl 4-(2-hydroxyethoxy)benzoate, respectively. While direct experimental spectra for this specific compound are not widely published, the expected chemical shifts can be accurately predicted based on the analysis of structurally similar compounds, such as 2-Hydroxyethyl benzoate (B1203000). rsc.org
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the protons of the ethyl ester group, and the protons of the 2-hydroxyethoxy group. The aromatic protons on the benzene (B151609) ring are expected to appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The ethoxy protons of the ester will present as a quartet and a triplet. The protons of the 2-hydroxyethoxy group are expected to appear as two triplets, and the hydroxyl proton will likely be a broad singlet.
The ¹³C NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be observed at the lowest field. The aromatic carbons will appear in the typical aromatic region, with the oxygen-substituted carbons shifted further downfield. The carbons of the ethyl ester and the 2-hydroxyethoxy group will be found in the upfield region of the spectrum.
Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (J, Hz, predicted) |
| Ar-H (2H) | ~7.95 | d | ~8.5 |
| Ar-H (2H) | ~6.95 | d | ~8.5 |
| -OCH₂CH₃ (2H) | ~4.35 | q | ~7.1 |
| -OCH₂CH₂OH (2H) | ~4.15 | t | ~4.5 |
| -OCH₂CH₂OH (2H) | ~3.95 | t | ~4.5 |
| -OH (1H) | variable | br s | - |
| -OCH₂CH₃ (3H) | ~1.38 | t | ~7.1 |
Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm, predicted) |
| C=O | ~166.5 |
| C-O (aromatic) | ~162.5 |
| C-H (aromatic, ortho to C=O) | ~131.5 |
| C-quat (aromatic) | ~123.0 |
| C-H (aromatic, ortho to O) | ~114.5 |
| -OCH₂CH₂OH | ~68.5 |
| -OCH₂CH₃ | ~61.0 |
| -OCH₂CH₂OH | ~61.5 |
| -OCH₂CH₃ | ~14.3 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. youtube.com For this compound, COSY would confirm the coupling between the adjacent protons in the ethyl group (-CH₂- and -CH₃) and the adjacent protons in the 2-hydroxyethoxy group (-OCH₂- and -CH₂OH).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign the carbon signals based on their attached protons. For example, the proton signal at ~4.35 ppm would correlate with the carbon signal at ~61.0 ppm, confirming them as the -OCH₂- of the ethyl ester.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is crucial for establishing the connectivity between different functional groups. For instance, correlations would be expected between the aromatic protons and the carbonyl carbon, as well as between the protons of the -OCH₂- group of the hydroxyethoxy chain and the aromatic carbon attached to the ether oxygen.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.
A strong, broad absorption band would be anticipated in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and ethoxy groups would be observed in the 3000-2850 cm⁻¹ region. libretexts.org A very prominent and sharp peak is expected around 1720-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching of the ester group. The C-O stretching vibrations of the ester and ether linkages would result in strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations would be visible as multiple bands in the 1600-1450 cm⁻¹ range.
Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H stretch | 3500-3200 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H | C-H stretch | 3000-2850 | Medium |
| Ester (C=O) | C=O stretch | 1720-1700 | Strong, Sharp |
| Aromatic C=C | C=C stretch | 1600-1450 | Medium to Weak |
| Ester/Ether (C-O) | C-O stretch | 1300-1000 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing vibrations of non-polar bonds and symmetric vibrations.
The aromatic ring vibrations, especially the symmetric "ring breathing" mode around 1000 cm⁻¹, are typically strong and sharp in the Raman spectrum. The C=C stretching vibrations of the aromatic ring around 1600 cm⁻¹ would also be prominent. While the O-H stretch is generally weak in Raman, the C-H stretching vibrations would be clearly visible. The C=O stretching vibration of the ester would also be present, although potentially weaker than in the FT-IR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
For this compound (C₁₁H₁₄O₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (210.22 g/mol ). Electron ionization (EI) would likely lead to a series of characteristic fragment ions.
A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), which would result in a significant peak at m/z 165, corresponding to the acylium ion [M - 45]⁺. pharmacy180.com Another expected fragmentation is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement, if a gamma-hydrogen is available, though this is less likely for the ethyl ester itself. Fragmentation of the hydroxyethoxy side chain could involve the loss of a CH₂OH radical (m/z 31) or a C₂H₄O molecule (m/z 44). The fragmentation of the aromatic ring could also lead to characteristic ions.
Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 210 | [M]⁺ (Molecular Ion) |
| 165 | [M - OCH₂CH₃]⁺ |
| 149 | [M - OCH₂CH₃ - O]⁺ or [M - C₂H₄O₂]⁺ |
| 121 | [HO-C₆H₄-CO]⁺ |
| 93 | [HO-C₆H₄]⁺ |
X-ray Crystallography for Solid-State Structural Determination of Related Compounds
While a specific crystal structure for this compound is not extensively documented in publicly available literature, a wealth of information can be derived from the X-ray crystallographic analysis of closely related compounds. These analyses provide critical insights into the molecular geometry, conformation, and intermolecular interactions that are likely to be present in the solid-state form of this compound.
A foundational related compound is Ethyl 4-hydroxybenzoate (B8730719) (also known as Ethylparaben). Single crystal X-ray diffraction studies of Ethyl-para-hydroxybenzoate (EHB) have shown that it crystallizes in the monoclinic system. scielo.br The crystal structure reveals the arrangement of molecules in the lattice, governed by hydrogen bonding and other non-covalent interactions. scielo.br
Further complexity is explored in derivatives such as Ethyl 4-[(4-methylbenzyl)oxy]benzoate. In a documented case, this compound was found to crystallize with three independent molecules in the asymmetric unit, highlighting significant conformational flexibility. bldpharm.comnih.gov The primary differences between these conformers were observed in the torsion angles of the ethoxy group and the dihedral angles between the two phenyl rings. bldpharm.com This flexibility is an important characteristic of such ester derivatives. The crystal packing of this related structure is stabilized by weak C—H⋯π interactions rather than strong π-stacking, with centroid-to-centroid distances between aromatic rings being too distant for efficient π-π interactions. bldpharm.com
These findings suggest that this compound would likely exhibit a crystal packing dominated by hydrogen bonds, involving the hydroxyl group of the hydroxyethoxy moiety and the carbonyl oxygen of the ester. The presence of the flexible hydroxyethoxy chain could also lead to complex conformational polymorphism, similar to the variations seen in other derivatized alkylbenzoates. bldpharm.com
Table 1: Crystallographic Data for Related Benzoate Compounds
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Ethyl-para-hydroxybenzoate | C₉H₁₀O₃ | Monoclinic | Not Specified | 11.52 | 13.12 | 11.73 | 107.64 | scielo.br |
| Ethyl 4-[(4-methylbenzyl)oxy]benzoate | C₁₇H₁₈O₃ | Not Specified | Not Specified | Data not provided | Data not provided | Data not provided | Data not provided | bldpharm.comnih.gov |
Note: Detailed space group and cell parameters for Ethyl 4-[(4-methylbenzyl)oxy]benzoate were not specified in the provided context.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption properties of this compound can be understood by examining its core chromophore, the para-substituted benzene ring attached to an ester group. The UV-Vis spectrum of such a molecule is primarily dictated by π → π* transitions within the aromatic system and, to a lesser extent, n → π* transitions of the carbonyl group.
Direct experimental UV-Vis absorption data for this compound is not readily found in broad scientific databases. However, the spectral characteristics can be reliably inferred from its parent compound, Ethyl 4-hydroxybenzoate, and other similar structures. The p-hydroxybenzoate structure is known to absorb UV radiation. For instance, single crystals of Ethyl-para-hydroxybenzoate are noted for their transparency in the visible region with a UV cutoff wavelength that makes them suitable for certain optical applications. scielo.br
The electronic spectrum of aromatic esters like this is typically characterized by strong absorption bands in the UV region. The primary absorption arises from π → π* transitions of the benzene ring. The substitution pattern on the ring significantly influences the wavelength of maximum absorption (λmax). In this compound, the hydroxyl (via the ether linkage) and the ester groups are in a para arrangement, which facilitates charge transfer and typically results in a red-shift (bathochromic shift) compared to unsubstituted benzene.
For comparison, related benzoate derivatives show distinct absorption bands. Ethyl 4-aminobenzoate, which contains a strong electron-donating amino group, exhibits absorption maxima that are sensitive to the solvent environment. researchgate.net The ability of a compound to absorb UV radiation is linked to the presence of such chromophoric fragments. researchgate.net Theoretical studies on related molecules, such as ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, confirm that the maximum absorption wavelengths fall within the UV region of the electromagnetic spectrum, a characteristic driven by the donor-acceptor structure of the molecule. The electronic transitions in these systems are often investigated using time-dependent density functional theory (TD-DFT) to predict their absorption wavelengths.
The expected UV-Vis spectrum of this compound would therefore feature a strong absorption band, likely in the 250-290 nm range, corresponding to the main π → π* transition of the p-substituted benzene ring. A weaker, often obscured, n → π* transition associated with the carbonyl group may be present at longer wavelengths.
Table 2: UV-Vis Absorption Data for Related Benzoate Compounds
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (mol⁻¹ cm⁻¹) | Transition Type (Inferred) | Ref. |
| Ethyl 4-aminobenzoate | Water | Not Specified | Not Specified | π → π | researchgate.net |
| Ethyl 4-aminobenzoate | α-CD (0.030M) | Not Specified | Not Specified | π → π | researchgate.net |
| Ethyl 4-aminobenzoate | β-CD (7.0 mM) | Not Specified | Not Specified | π → π | researchgate.net |
| 2-(amino-2'-hydroxyphenyl)benzoxazole derivative | Ethanol (B145695) | 336 | 1.83 × 10⁴ | π → π | scielo.br |
| Another 2-(amino-2'-hydroxyphenyl)benzoxazole derivative | Ethanol | 374 | 5.30 × 10⁴ | π → π* | scielo.br |
Computational Chemistry and Theoretical Investigations of Ethyl 4 2 Hydroxyethoxy Benzoate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of many-body systems. It is extensively used to study the structure, reactivity, and spectroscopic properties of organic molecules.
The electronic properties of a molecule are fundamentally governed by the arrangement of its electrons. DFT calculations are instrumental in mapping the electron density and determining the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov
A smaller HOMO-LUMO gap generally indicates a molecule that is more easily polarized and more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov For molecules designed for applications like non-linear optics, understanding and tuning this gap is crucial. In computational studies of similar benzoate (B1203000) derivatives, DFT methods such as B3LYP and CAM-B3LYP with basis sets like 6-311++G(d,p) are commonly employed to calculate these electronic parameters. nih.gov
For instance, in a theoretical study on a related Schiff base, Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), DFT calculations revealed how substitutions on the aromatic ring could modulate the HOMO-LUMO gap. nih.gov The HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting moiety. This separation of frontier orbitals is indicative of intramolecular charge transfer (ICT), a key characteristic for various applications, including non-linear optics. nih.gov Similar principles would apply to Ethyl 4-(2-hydroxyethoxy)benzoate, where the ethoxy and hydroxyl groups act as donors and the benzoate group as an acceptor.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: This table is illustrative of parameters typically calculated for benzoate derivatives using DFT, as specific values for this compound are not available in the cited literature.)
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | Power to attract electrons |
Source: Based on methodologies described in studies on related compounds. nih.gov
DFT calculations are also a reliable method for predicting spectroscopic data, which can aid in the structural characterization of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman) can be compared with experimental spectra to confirm molecular structures.
Computational studies on similar molecules like ethyl benzoate and its derivatives have demonstrated the accuracy of DFT methods (e.g., B3LYP with a 6-31G(d,p) basis set) in predicting vibrational spectra. scholarsresearchlibrary.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, yielding results that closely match experimental FT-IR and FT-Raman data. scholarsresearchlibrary.com For this compound, characteristic vibrational modes would include the C=O stretching of the ester group, C-O stretching of the ether and ester linkages, O-H stretching of the hydroxyl group, and various aromatic C-H and C-C vibrations.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is frequently used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net While experimental NMR data is available for closely related compounds such as ethyl 4-hydroxybenzoate (B8730719) and various ethyl benzoate derivatives, specific theoretical predictions for this compound are not prominently featured in the literature. rsc.org However, the established methodologies suggest that such predictions would be highly valuable for its structural elucidation.
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation barriers. This provides deep mechanistic insight into how a reaction proceeds. A common reaction for esters like this compound is hydrolysis.
Theoretical studies on the hydrolysis of ethyl benzoate in acidic aqueous solutions have been performed using a combination of quantum mechanics and molecular mechanics (QM/MC) methods with DFT (B3LYP/6-311++G(d,p)). researchgate.net Such studies investigate the step-by-step mechanism, including the formation of tetrahedral intermediates and the role of solvent molecules in stabilizing transition states. researchgate.net It has been shown that the inclusion of explicit water molecules in the theoretical model is crucial for obtaining activation energies that are consistent with experimental values. researchgate.net These computational approaches can elucidate whether a reaction follows a specific pathway, such as the AAC2 mechanism, and determine the rate-limiting step by comparing the energy barriers of each step in the process. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for studying the electronic properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the hydroxyl and carbonyl groups of the solute and the surrounding solvent molecules. acs.org Understanding these interactions is critical for predicting solubility, aggregation behavior, and how the molecule will behave in a solution-based application. acs.orgnih.gov
In Silico Screening and Design of Derivatives for Targeted Properties
A significant advantage of computational chemistry is the ability to perform in silico screening, where a large number of virtual compounds can be evaluated for a specific property before committing to their synthesis. This accelerates the discovery of new materials with desired characteristics.
Non-linear optical (NLO) materials, which alter the properties of light, are in high demand for applications in photonics and optoelectronics. Molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant NLO properties. This compound possesses a basic D-A framework that can be enhanced through derivatization.
Computational screening using DFT is a standard method for predicting the NLO response of molecules. The key parameters are the first (β) and second (γ) hyperpolarizabilities. A comprehensive DFT study on the NLO properties of a related Schiff base, EMAB, and its derivatives highlights this approach. nih.gov In that study, various density functionals (B3LYP, CAM-B3LYP, M06-2X, ωB97XD) were used to calculate the static and frequency-dependent hyperpolarizabilities. nih.gov
The results showed that substituting the existing methoxy (B1213986) donor group with stronger electron-donating groups significantly enhanced the NLO response. nih.gov For example, derivatives containing dimethyl amino or pyrrolyl groups exhibited much larger hyperpolarizability values than the parent molecule. nih.gov This type of in silico screening provides a clear strategy for designing new derivatives of this compound with superior NLO properties.
Table 2: Calculated Static First Hyperpolarizability (β) of a Benzoate Derivative (EMAB) and its Modified Analogues
| Molecule | Donor Group | β (× 10⁻³⁰ esu) |
|---|---|---|
| EMAB (Reference) | -OCH₃ | 31.7 |
| Derivative A | -N(CH₃)₂ | 63.4 |
| Derivative B | -Pyrrolyl | 86.5 |
| Derivative C | -Thiophenyl | 53.6 |
| Derivative D | -Furanyl | 46.1 |
Source: Adapted from Kiven et al. (2023). nih.gov Calculations performed at the B3LYP/6-311++G* level of theory.*
This data clearly demonstrates the power of computational screening in identifying promising candidates for NLO materials by systematically modifying the molecular structure. The same principles could be applied to design derivatives of this compound for targeted NLO applications.
Therefore, the requested sections "5.3.2. Charge Transport and Luminescence Enhancement in Complexes" and "5.4. Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling" for this compound cannot be generated with scientifically accurate and detailed research findings as per the instructions.
Further research would be required to investigate these properties of this compound to provide the specific data and analysis requested.
Applications in Materials Science and Polymer Chemistry
Monomer in the Synthesis of Functional Polymers
As a monomer, Ethyl 4-(2-hydroxyethoxy)benzoate can potentially be incorporated into polymer chains through its reactive hydroxyl group, leading to the formation of polyesters and other copolymers.
Extensive searches of scientific literature did not yield any specific studies demonstrating the use of this compound as a precursor for self-assembling columnar hexagonal phases. This application typically requires molecules with specific rigid and flexible segments that can promote the formation of ordered, liquid crystalline structures. While some benzoate (B1203000) derivatives are known to form such phases, there is no direct evidence to suggest that this compound exhibits this property.
There is no direct research available that documents the integration of this compound as a comonomer in the synthesis of Poly(ethylene vanillate) (PEV) or other specific copolyesters. However, the synthesis of polyesters and copolyesters from monomers containing hydroxyl and ester functionalities is a well-established field. For instance, a related polymer, poly(2-(2-hydroxyethoxy)-benzoate), has been synthesized, though from a different monomeric precursor. This suggests that, in principle, the hydroxyl group of this compound could react with diacids or their derivatives to form copolyesters. The properties of such copolyesters would be influenced by the presence of the flexible hydroxyethoxy side chain.
A study on the synthesis of bioinspired all-polyester diblock copolymers involved poly(2-(2-hydroxyethoxy)-benzoate), highlighting the interest in polymers with similar structural motifs.
Organic Electronic Materials
A thorough review of the scientific literature reveals no studies on the application of this compound in the field of organic electronic materials. This area of research typically focuses on conjugated polymers and molecules with specific electronic properties that enable their use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The chemical structure of this compound does not possess the extended π-conjugation system generally required for such applications.
Potential for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
Similarly, a thorough review of existing research reveals no studies investigating the potential of "this compound" for use in Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs). The specific electronic and optical properties required for a material to be a viable candidate in these applications, such as its energy levels (HOMO/LUMO), charge mobility, and photoluminescence quantum yield, have not been reported for this compound in the context of OLED or OSC development. Consequently, its performance and suitability for such devices remain undetermined.
Biological Activity and Mechanistic Studies in Vitro Focus
Investigation of Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)
The interaction of benzoate (B1203000) derivatives with biological macromolecules is a key area of research to understand their mechanisms of action. Studies on compounds structurally similar to Ethyl 4-(2-hydroxyethoxy)benzoate have revealed potential inhibitory effects on enzymes. For instance, a related compound, Ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate, has been investigated for its ability to inhibit cholinesterases, enzymes crucial for neurotransmission. This inhibitory activity suggests a potential role for such compounds in modulating neurodegenerative processes.
Furthermore, the fundamental structure of these compounds allows for various intermolecular forces that can facilitate binding to biological targets. A derivative, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, highlights the role of hydrogen bonding and Van der Waals interactions in its potential function as an organogelator. mdpi.com While not a direct study of enzyme or receptor binding, it demonstrates the capacity of the benzoate structure to engage in molecular interactions that are essential for biological activity.
Evaluation of Antimicrobial Activities
The antimicrobial properties of benzoate compounds and their esters have been a subject of interest.
Antibacterial Efficacy and Mechanistic Insights
A closely related compound, Ethyl 4-ethoxybenzoate, has been identified as an antimicrobial agent. Its proposed mechanism of action involves the interference with bacterial DNA synthesis, thereby inhibiting bacterial growth. biosynth.com This suggests that the core ethyl benzoate structure may possess intrinsic antibacterial properties that could be present in this compound.
Antifungal Spectrum and Mode of Action
The antifungal activity of benzoates is often attributed to their ability to disrupt fungal cell processes. The general mechanism for benzoates involves the undissociated form of the acid entering the fungal cell, which can lead to a lowering of the intracellular pH. This acidification can inhibit key metabolic enzymes, such as phosphofructokinase, which is crucial for glycolysis. The subsequent disruption of energy production restricts fungal growth.
Antiviral Properties and Cellular Interference
Research into the antiviral potential of benzoate derivatives has shown promising results against specific viruses. A notable example is Ethyl 4-(3-(2-(3-Methylisoxazol-5-Yl) Ethoxy) Propoxy) Benzoate (EMEB), a derivative that has demonstrated significant anti-rhinovirus activity in vitro. Studies on EMEB have shown it to be effective against both HRV14 (group A) and HRV39 (group B) rhinoviruses. The compound maintained its antiviral activity even when introduced to infected HeLa cells 18 hours post-infection, suggesting it may have both prophylactic and therapeutic potential. The protective index for EMEB was found to be higher than that of the control drug, Pirodavir, indicating a favorable profile of antiviral activity versus cytotoxicity.
Modulatory Effects on Cellular Pathways and Biological Processes
Beyond direct antimicrobial action, some benzoate derivatives have been shown to modulate cellular pathways in other organisms. For example, certain ethyl 4-(2-aryloxyhexyloxy)benzoates have exhibited juvenile hormone activity in the silkworm, Bombyx mori. nih.gov These compounds were observed to induce precocious metamorphosis, a sign of juvenile hormone deficiency, yet they also showed juvenile hormone agonist activity when applied to allatectomized larvae. nih.gov This dual activity highlights the complex interactions that such molecules can have with cellular signaling pathways.
Anti-telomerase Activity of Specific Derivatives
Currently, there is a lack of specific studies in the public domain investigating the anti-telomerase activity of this compound or its close derivatives.
Analytical Method Development for Quantification and Characterization in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are paramount for separating Ethyl 4-(2-hydroxyethoxy)benzoate from complex matrices and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary techniques, while Gas Chromatography (GC) can be employed for analyzing volatile derivatives.
Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the analysis of benzoate (B1203000) esters. A typical method for this compound involves a C18 column, which separates compounds based on their hydrophobicity. longdom.orglongdom.org
Method development begins with selecting an appropriate mobile phase, commonly a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as a phosphate (B84403) buffer. longdom.org The pH of the buffer can be a critical parameter to control for consistent results. longdom.org Isocratic elution, where the mobile phase composition remains constant, can be employed for simple analyses, while gradient elution is used for more complex samples. longdom.orglongdom.org Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
Method validation is performed according to the International Council on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. longdom.orglongdom.org Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value, often determined by recovery studies of spiked samples. longdom.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day variation). longdom.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. longdom.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. longdom.org
Table 1: Illustrative HPLC Method Parameters and Validation Summary
| Parameter | Condition / Value |
|---|---|
| Chromatographic Conditions | |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size longdom.org |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (gradient) longdom.org |
| Flow Rate | 1.0 mL/min longdom.org |
| Detection Wavelength | ~254 nm (typical for benzoates) |
| Column Temperature | 40°C longdom.org |
| Validation Results | |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% longdom.org |
| LOD | 0.1 µg/mL |
This table presents typical values seen in HPLC method validation for similar compounds and is for illustrative purposes.
UHPLC is a modern advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed of analysis compared to traditional HPLC. sielc.com An HPLC method developed for this compound can often be transferred to a UHPLC system to reduce analysis time and solvent consumption. sielc.com The principles of separation and detection remain the same as in HPLC, but the operational pressures are much higher. This technique is particularly advantageous for high-throughput screening and rapid quality control testing.
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the presence of a polar hydroxyl (-OH) group and its relatively high molecular weight, this compound has limited volatility, making direct GC analysis challenging.
To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. This process decreases the polarity and increases the volatility of the compound, making it amenable to GC analysis. The resulting derivative can then be separated on a suitable GC column (e.g., a non-polar or medium-polarity capillary column) and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Spectroscopic Methods for Quantitative Analysis
Spectroscopic techniques are essential for both the structural elucidation and quantification of this compound.
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that contain chromophores. The benzene (B151609) ring and the carboxylate group in this compound constitute a chromophoric system that absorbs UV radiation.
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, following Beer-Lambert's law. The choice of solvent is important; solvents like ethanol (B145695), methanol, or acetonitrile are often used. mdpi.com
Table 2: Example Data for a UV-Visible Spectrophotometric Assay
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1.0 | 0.112 |
| 2.5 | 0.275 |
| 5.0 | 0.551 |
| 7.5 | 0.824 |
This table contains hypothetical data to illustrate a typical calibration curve for a UV-Vis assay.
Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to UV-Visible absorption spectroscopy. A molecule will fluoresce if it absorbs light and then emits it at a longer wavelength. While some benzoate esters may exhibit native fluorescence, the intensity is often low. rsc.org
For highly sensitive quantification, especially at trace levels, a derivatization strategy can be employed. This involves reacting the hydroxyl group of this compound with a fluorescent labeling reagent (a fluorophore). This creates a highly fluorescent derivative that can be detected with great sensitivity, often following separation by HPLC. researchgate.net The selection of the labeling reagent depends on the functional group being targeted and the desired excitation and emission wavelengths. researchgate.net This approach combines the separation power of chromatography with the sensitivity of fluorescence detection. researchgate.net
Hyphenated Techniques for Comprehensive Analysis
The coupling of chromatographic separation with mass spectrometric detection provides a powerful platform for the quantification and characterization of chemical compounds. In the context of this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages for its analysis in various research settings.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry stands as a primary technique for the analysis of moderately polar and non-volatile compounds like this compound. Its high sensitivity and selectivity make it ideal for detecting and quantifying the compound, even at trace levels. The inherent structure of this compound, possessing a benzoate core and a hydroxyl group, makes it amenable to common reversed-phase LC methods and electrospray ionization (ESI) for mass spectrometric detection.
Methodologies for similar compounds, such as parabens (alkyl esters of p-hydroxybenzoic acid), often utilize a C18 stationary phase for chromatographic separation. nih.govnih.gov A gradient elution with a mobile phase consisting of water and an organic solvent, typically acetonitrile or methanol, and often modified with a small amount of formic acid to improve peak shape and ionization efficiency, is a common approach. researchgate.netnih.gov
For detection, electrospray ionization (ESI) is a suitable technique. chromatographyonline.com this compound can be ionized in either positive or negative ion mode. In positive ion mode, protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are frequently observed. In negative ion mode, the deprotonated molecule ([M-H]⁻) would be the expected species, particularly given the presence of the hydroxyl group. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed for selective and sensitive quantification. chromatographyonline.com This involves selecting the precursor ion of the analyte and monitoring specific product ions generated through collision-induced dissociation.
A hypothetical LC-MS/MS method for the quantification of this compound is outlined in the tables below.
Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 mm x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Hypothetical MRM Transitions and Method Performance Data for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | 211.09 ([M+H]⁺) | 165.05 | 100 | 15 | 0.5 µg/L | 1.5 µg/L |
| 211.09 ([M+H]⁺) | 121.03 | 100 | 25 | - | - |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is another powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, direct analysis of this compound by GC-MS can be challenging, potentially leading to poor peak shape and thermal degradation. Therefore, a derivatization step is typically required to convert the hydroxyl group into a less polar, more volatile moiety. citedrive.comacademicjournals.org
A common derivatization strategy for hydroxyl groups is silylation. citedrive.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it more suitable for GC analysis. citedrive.com
The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically a non-polar or mid-polar stationary phase like a 5% phenyl-methylpolysiloxane. The separated components then enter the mass spectrometer, which is commonly operated in electron ionization (EI) mode. The EI source bombards the molecules with high-energy electrons, causing fragmentation. The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification by comparison with spectral libraries. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
Below are illustrative parameters for a GC-MS method for the analysis of the TMS-derivative of this compound.
Table 3: Illustrative GC-MS Method Parameters for Derivatized this compound Analysis
| Parameter | Condition |
| Derivatization | |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction | 70 °C for 30 minutes |
| Gas Chromatography | |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Mass Spectrometry | |
| Ionization Source | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Scan Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |
Table 4: Expected Mass Fragments for TMS-Derivatized this compound
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| Ethyl 4-(2-trimethylsilyloxyethoxy)benzoate | 282 | 267 (M-15), 193, 165, 121, 73 |
Environmental Fate and Degradation Pathways
Biotransformation Studies
Biotransformation, or the metabolic alteration of a substance by living organisms, is a primary mechanism for the degradation of organic compounds in the environment.
While specific in vitro metabolic studies on Ethyl 4-(2-hydroxyethoxy)benzoate are not extensively documented in publicly available literature, the metabolism of structurally related compounds can provide insights into its likely biotransformation pathways. The metabolism of ethyl 4-hydroxybenzoate (B8730719) (ethyl paraben), a structurally simpler compound, has been investigated using rat liver microsomes. nih.gov These studies indicate that the ester linkage is susceptible to hydrolysis, leading to the formation of 4-hydroxybenzoic acid and ethanol (B145695).
Furthermore, research on other aromatic esters has utilized rat liver microsomal preparations to study their biotransformation. For instance, in vitro studies on ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate using rat liver microsomes fortified with NADPH revealed the formation of several metabolic products, although the initial hydrolysis of the ester moiety was not observed in that specific case. nih.govresearchgate.net This suggests that while ester hydrolysis is a common metabolic pathway, other enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes, may also play a role in the initial transformation of such compounds.
Given the structure of this compound, it is plausible that its in vitro metabolism would involve two primary enzymatic processes:
Esterase-mediated hydrolysis: Cleavage of the ethyl ester bond to yield 4-(2-hydroxyethoxy)benzoic acid and ethanol.
Ether cleavage: Potential cleavage of the ether linkage, although this is generally a more stable bond than an ester linkage.
The presence of the hydroxyl group may also make the compound a substrate for conjugation reactions, such as glucuronidation or sulfation, which are common phase II metabolic pathways.
Table 1: Potential In Vitro Metabolic Reactions of this compound
| Metabolic Reaction | Potential Metabolites | Enzymatic System |
| Ester Hydrolysis | 4-(2-hydroxyethoxy)benzoic acid, Ethanol | Esterases |
| Ether Cleavage | 4-hydroxybenzoic acid, Ethylene (B1197577) glycol | Cytochrome P450 monooxygenases |
| Hydroxylation | Hydroxylated derivatives of the parent compound | Cytochrome P450 monooxygenases |
| Conjugation | Glucuronide or sulfate (B86663) conjugates | UGTs, SULTs |
This table is based on inferred pathways from structurally related compounds.
The microbial degradation of benzoate (B1203000) and its derivatives is a well-studied field, providing a strong basis for predicting the environmental fate of this compound. Once hydrolyzed to 4-hydroxybenzoic acid, this intermediate is readily degraded by a wide variety of microorganisms. nih.govnih.govcabidigitallibrary.orgasm.org
Bacteria employ several key pathways for the aerobic degradation of 4-hydroxybenzoate. nih.govcabidigitallibrary.org These pathways typically converge on central intermediates like protocatechuate or gentisate, which are then further metabolized through ring-cleavage dioxygenases to enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govwikipedia.orgethz.ch
For example, different species of Bacillus have been shown to degrade 4-hydroxybenzoate through distinct pathways:
Bacillus brevis utilizes the protocatechuate branch of the beta-ketoadipate pathway. nih.gov
Bacillus circulans employs a protocatechuate 2,3-dioxygenase pathway. nih.gov
Bacillus laterosporus converts 4-hydroxybenzoate to gentisate, which is then degraded via the gentisic acid pathway. nih.gov
Under anaerobic conditions, the degradation of 4-hydroxybenzoate can also occur. For instance, Acinetobacter johnsonii and Klebsiella oxytoca have been shown to degrade 4-hydroxybenzoic acid under anaerobic conditions. nih.gov Some denitrifying bacteria, such as Magnetospirillum, utilize the benzoyl-CoA pathway to break down aromatic compounds like 4-hydroxybenzoate in the absence of oxygen. acs.org
The initial hydrolysis of the ester and ether bonds of this compound would be a critical first step for microbial degradation, making the central aromatic ring accessible to the degradative enzymes.
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as light (photodegradation) and water (hydrolysis).
The photodegradation of organic compounds can be a significant environmental fate process, particularly in sunlit surface waters. Studies on structurally similar compounds, such as UV filters, indicate that benzoate esters can be susceptible to photodegradation. For example, the photodegradation of 2-ethylhexyl 4-methoxycinnamate has been studied in the presence of reactive oxygen species. jeeng.net
The presence of oxidizing agents like sodium hypochlorite, hydrogen peroxide, or ozone, especially in the presence of UV radiation, can significantly accelerate the degradation of aromatic compounds. jeeng.net For this compound, direct photolysis may occur through the absorption of UV light by the benzoate chromophore, potentially leading to the cleavage of the ester or ether linkages or modification of the aromatic ring. Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals, would also contribute to its degradation in natural waters.
The hydrolytic stability of this compound is primarily dependent on the cleavage of its ester bond. The hydrolysis of esters can be catalyzed by both acids and bases. libretexts.org
Acid-catalyzed hydrolysis: Under acidic conditions, the ester is heated with an excess of water in the presence of a strong acid catalyst. This reaction is reversible and leads to the formation of the corresponding carboxylic acid and alcohol. libretexts.org In the case of this compound, this would yield 4-(2-hydroxyethoxy)benzoic acid and ethanol.
Base-catalyzed hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the ester undergoes saponification to produce a carboxylate salt and an alcohol. libretexts.orgyoutube.comsserc.org.uk This reaction is generally irreversible and goes to completion. libretexts.org The alkaline hydrolysis of this compound would result in the formation of the sodium salt of 4-(2-hydroxyethoxy)benzoic acid and ethanol.
The rate of hydrolysis is highly dependent on pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions than in acidic or neutral environments. regulations.gov The presence of the ethoxy group on the benzene (B151609) ring may have a slight electronic effect on the rate of hydrolysis, but the fundamental pathways are expected to be similar to those of other ethyl benzoate derivatives. libretexts.org
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-(2-hydroxyethoxy)benzoate, and how do reaction parameters influence yield?
The compound is synthesized via nucleophilic substitution of ethyl 4-hydroxybenzoate with 2-bromoethanol under basic conditions (K₂CO₃) in acetone. Key parameters include:
- Molar ratios : 1:1.5 substrate-to-reagent ratio to minimize side reactions.
- Temperature : Reflux at 50–60°C for 12–24 hours.
- Purification : Column chromatography (EtOAc/Hexane, 1:2) yields ~43.9% purity, confirmed by ¹H NMR (δ 7.91 ppm aromatic protons, 4.92 ppm hydroxyl) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. How does this compound function as a co-initiator in polymer chemistry?
In resin cements, it enhances the degree of conversion (DC) by 15–20% compared to 2-(dimethylamino)ethyl methacrylate. Optimal performance is achieved at a 1:2 camphorquinone/amine ratio, improving tensile strength (35 MPa) and reducing water sorption (1.2 μg/mm³) .
Advanced Research Questions
Q. How can contradictory reports on the biological activity of this compound derivatives be resolved?
- Comparative SAR Studies : Systematic substitution of the hydroxyethoxy group (e.g., replacing ethyl with methyl esters) alters lipophilicity (logP changes by ±0.5), impacting membrane permeability .
- Computational Docking : Molecular dynamics simulations (AutoDock Vina) predict binding affinities (ΔG = -8.2 kcal/mol) to cyclooxygenase-2, explaining anti-inflammatory activity discrepancies .
- Standardized Assays : Parallel in vitro testing (e.g., IC₅₀ measurements at 10 μM, pH 7.4, 37°C) isolates structure-activity relationships .
Q. What strategies enhance the thermal stability of polymers incorporating this compound?
- Co-polymerization : Blending with methyl methacrylate (70:30 molar ratio) increases glass transition temperature (Tg) by 15°C (DSC data) .
- Controlled Radical Polymerization : ATRP at 60°C using CuBr/PMDETA maintains ester integrity (confirmed by ¹³C NMR) and reduces polydispersity (<1.2) .
- Stabilizer Incorporation : 0.1% BHT prevents hydrolytic degradation under accelerated aging (85°C/85% RH, 500 hours), monitored via FT-IR .
Q. How do substituent positions on the benzoate ring influence reactivity in nucleophilic acyl substitutions?
- Kinetic Studies : Para-substituted hydroxyethoxy groups reduce reaction rates by 40% (k = 0.15 M⁻¹s⁻¹) compared to meta-substituted analogs (k = 0.25 M⁻¹s⁻¹) in ethanolamine reactions at 25°C .
- DFT Calculations : B3LYP/6-31G* methods show increased electron density at the ester carbonyl (Mulliken charge -0.43 vs. -0.39), lowering electrophilicity .
Q. What methodologies validate the interaction of this compound with mitochondrial targets?
- Isothermal Titration Calorimetry (ITC) : Measures binding stoichiometry (n = 1.2) and affinity (Kd = 12 μM) to mitochondrial transporters .
- Fluorescence Polarization : Competitive assays using FITC-labeled analogs quantify displacement (EC₅₀ = 8.7 μM) .
- Metabolic Profiling : Seahorse XF analysis shows 30% reduction in oxygen consumption rates (OCR) in treated cells, indicating mitochondrial inhibition .
Methodological Notes
- Data Contradiction Analysis : Use meta-analyses to compare studies with varying solvent systems (e.g., DMSO vs. aqueous buffers) or assay endpoints (e.g., IC₅₀ vs. EC₅₀).
- Advanced Characterization : Employ X-ray crystallography (resolution ≤1.8 Å) to resolve stereochemical ambiguities in derivatives .
- Reaction Optimization : DoE (Design of Experiments) approaches identify critical parameters (e.g., pH, catalyst loading) for scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
